molecular formula C20H19FN2O2S B2919471 ethyl 2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate CAS No. 1207012-35-8

ethyl 2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate

Cat. No.: B2919471
CAS No.: 1207012-35-8
M. Wt: 370.44
InChI Key: DHXJFLPGWGNABM-UHFFFAOYSA-N
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Description

Ethyl 2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate is a synthetic organic compound known for its unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a distinctive structure, incorporating a 1H-imidazole ring substituted with a 4-fluorophenyl group and a p-tolyl group, connected via a thioether linkage to an ethyl acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ethyl 2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate typically involves multiple synthetic steps, starting from readily available precursors. One common synthetic route involves the following key steps:

  • Formation of the Imidazole Ring: : The initial step often includes the condensation of a suitable aldehyde or ketone with an amine and an aldehyde/ketone donor, followed by cyclization to form the imidazole core.

  • Introduction of Substituents: : The 4-fluorophenyl and p-tolyl groups are introduced via electrophilic aromatic substitution reactions.

  • Thioether Formation: : The imidazole derivative is then subjected to thioetherification using an appropriate thiol.

  • Esterification: : The final step involves the esterification of the thioether product with ethyl acetate under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may utilize optimized versions of these synthetic routes, employing continuous flow chemistry, advanced catalysts, and scalable reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate undergoes several types of chemical reactions, including:

  • Oxidation: : The thioether moiety can be oxidized to the corresponding sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reduction: : The imidazole ring and aromatic substituents can be reduced under hydrogenation conditions with appropriate catalysts.

  • Substitution: : The ester group can participate in nucleophilic substitution reactions, generating a range of derivatives.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (m-CPBA)

  • Reduction: : Palladium on carbon (Pd/C), hydrogen gas (H₂)

  • Substitution: : Alcohols, amines, and other nucleophiles under acidic or basic conditions

Major Products

  • Oxidation Products: : Sulfoxide, sulfone derivatives

  • Reduction Products: : Hydrogenated imidazole and aromatic derivatives

  • Substitution Products: : Various esters, amides, and other functionalized derivatives

Scientific Research Applications

Ethyl 2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate is a compound of interest in several scientific research areas:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules and studying reaction mechanisms.

  • Biology: : Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

  • Medicine: : Explored for its potential therapeutic effects in treating various diseases, including infections and inflammatory conditions.

  • Industry: : Utilized in the development of new materials, catalysts, and other industrially relevant chemicals.

Mechanism of Action

The mechanism by which ethyl 2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate exerts its effects depends on the specific application:

  • Biological Targets: : It may interact with enzymes or receptors, inhibiting or modulating their activity. The fluoroaromatic and imidazole moieties are particularly relevant in binding to active sites or allosteric sites.

  • Pathways: : Its actions could involve the modulation of cellular signaling pathways, affecting processes like inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Compared to other imidazole derivatives, ethyl 2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate stands out due to its unique combination of substituents, which may confer specific biological or chemical properties:

  • Similar Compounds

    • 1-(4-Fluorophenyl)-5-(p-tolyl)-1H-imidazole

    • Ethyl 2-(imidazol-2-ylthio)acetate

    • Other imidazole derivatives with varied aromatic substituents

These related compounds can be used as a basis for comparison to highlight the distinct features and potential advantages of this compound in scientific research and industrial applications.

Properties

IUPAC Name

ethyl 2-[1-(4-fluorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2S/c1-3-25-19(24)13-26-20-22-12-18(15-6-4-14(2)5-7-15)23(20)17-10-8-16(21)9-11-17/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXJFLPGWGNABM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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